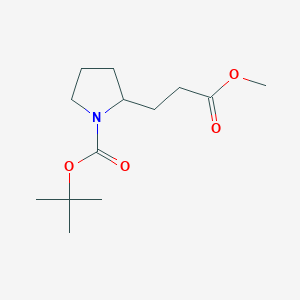

tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Description

Overview of tert-Butyl 2-(3-Methoxy-3-Oxopropyl)Pyrrolidine-1-Carboxylate

This compound (CAS 190734-68-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol . Its structure comprises a pyrrolidine ring substituted at the C2 position with a 3-methoxy-3-oxopropyl side chain and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom (Table 1).

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | This compound |

| Key Functional Groups | Boc-protected pyrrolidine, ester, ketone |

The stereochemistry of the side chain and pyrrolidine ring influences its reactivity and intermolecular interactions. Industrial-scale synthesis often employs continuous flow reactors to optimize yield and purity.

Significance of Pyrrolidine Derivatives in Organic Chemistry and Drug Discovery

Pyrrolidine derivatives are pivotal in medicinal chemistry due to their:

- Conformational rigidity , which enhances binding affinity to biological targets.

- Versatile synthetic modifications , enabling the introduction of pharmacophores at strategic positions.

- Bioisosteric properties , allowing replacement of aromatic rings in drug candidates to improve solubility.

For example, Boc-protected pyrrolidines serve as intermediates in synthesizing protease inhibitors and kinase modulators. The 3-methoxy-3-oxopropyl side chain in this compound provides a handle for further functionalization via hydrolysis or nucleophilic substitution.

Scope and Objectives of the Research

This article aims to:

- Elucidate the compound’s synthetic pathways and reaction mechanisms.

- Evaluate its role as a building block in complex molecule synthesis.

- Analyze recent advancements in its applications within pharmaceutical research.

The exclusion of pharmacokinetic or toxicological data ensures a focus on structural and synthetic aspects.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-9-5-6-10(14)7-8-11(15)17-4/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCDXIVKYBPYQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 3-methoxy-3-oxopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatility:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate

- CAS No.: 190734-68-0

- Molecular Formula: C₁₃H₂₃NO₄

- Molecular Weight : 257.33 g/mol

- Storage : Recommended storage at room temperature (RT) .

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-methoxy-3-oxopropyl substituent at the 2-position. It is widely utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of bioactive molecules and heterocyclic frameworks. Its ester and carbamate groups enhance solubility in organic solvents, facilitating its use in coupling reactions and ring-opening transformations .

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table compares the target compound with structurally related pyrrolidine and pyridine derivatives, emphasizing key differences in substituents, molecular weight, and applications:

Key Structural and Functional Differences

Substituent Effects :

- The target compound ’s 3-methoxy-3-oxopropyl group provides a balance of hydrophobicity and reactivity, making it suitable for nucleophilic acyl substitutions. In contrast, the pyridine derivative (C₂₀H₂₈BrN₂O₅) incorporates a bromine atom, which increases molecular weight and may enhance halogen-bonding interactions in drug design .

- The spiro-indole derivative (C₃₅H₅₀N₄O₅Si) features a rigid spirocyclic structure, which is critical for binding to specific biological targets (e.g., MDM2-p53 inhibitors) .

Functional Group Flexibility: The 4-hydroxyl analog (C₁₅H₂₅NO₅) introduces a polar hydroxyl group, enabling hydrogen bonding and further derivatization (e.g., phosphorylation or sulfation) .

Synthetic Utility :

Research Findings and Trends

- Solubility and Reactivity: The tert-butyl carbamate group in the target compound enhances solubility in nonpolar solvents, whereas pyridine-based analogs (e.g., C₂₀H₂₈BrN₂O₅) exhibit reduced solubility due to aromatic stacking interactions .

- Biological Activity: Spiro-pyrrolidine derivatives (e.g., C₃₅H₅₀N₄O₅Si) demonstrate superior binding affinity to protein targets compared to non-spiro analogs, highlighting the importance of structural rigidity .

- Synthetic Complexity : The target compound requires fewer synthetic steps compared to spiro or cyclopentane derivatives, making it a cost-effective building block .

Biological Activity

tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry due to its structural features and biological properties. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables summarizing relevant information.

Chemical Structure and Properties

- IUPAC Name : tert-butyl (R)-2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate

- Molecular Formula : C13H23NO5

- Molecular Weight : 273.33 g/mol

- CAS Number : 108142-83-2

The compound features a pyrrolidine ring, which is known for its role in various biological activities, including neuroprotective effects and interactions with neurotransmitter systems.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of specific enzymes involved in metabolic pathways.

- Modulation of neurotransmitter receptors.

- Antioxidant properties that protect cells from oxidative stress.

Pharmacological Effects

- Neuroprotective Effects : Studies have shown that derivatives of pyrrolidine compounds can provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

- Antimicrobial Activity : Some derivatives demonstrate activity against various bacterial strains, indicating potential as antimicrobial agents.

- Anti-inflammatory Properties : The compound has been observed to reduce inflammatory markers in vitro and in vivo.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated a significant reduction in dopaminergic neuron loss and improved motor function, attributed to the compound's antioxidant properties.

Case Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibits moderate antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting potential as an antimicrobial agent.

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (R)-2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate |

| Molecular Formula | C13H23NO5 |

| Molecular Weight | 273.33 g/mol |

| CAS Number | 108142-83-2 |

| Antimicrobial Activity (MIC) | 32 µg/mL against S. aureus and E. coli |

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step procedures, including protection/deprotection of functional groups and coupling reactions. For example, the ethyl ester variant (tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate, CAS 664364-29-8) is synthesized via nucleophilic substitution or amide bond formation, using reagents like Boc-anhydride for the tert-butyloxycarbonyl (Boc) protection . Key steps include:

Q. How is this compound characterized in terms of physicochemical properties?

Standard characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the ethyl ester analog (CAS 664364-29-8) shows distinct peaks for the Boc group (δ ~1.4 ppm) and ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO for the ethyl ester variant) .

- HPLC : Purity assessment (>95% is typical for research-grade material) .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of pyrrolidine-carboxylate derivatives?

Yield optimization often involves:

- Catalyst Screening : Use of DMAP or triethylamine to accelerate coupling reactions, as seen in sulfonylation reactions of related pyrrolidine derivatives .

- Temperature Control : Reactions performed at 0–20°C to minimize side products (e.g., epimerization) .

- Purification Techniques : Gradient column chromatography (e.g., DCM:ethyl acetate 7:3) improves separation of diastereomers .

Example : A tert-butyl-pyrrolidine derivative achieved 40% yield after chromatography, highlighting the need for meticulous solvent selection .

Q. How do stereochemical variations in the pyrrolidine ring affect biological activity?

The compound’s stereochemistry (e.g., (3R,4R) configurations) influences interactions with enzymes or receptors. For instance:

- Amino and Hydroxymethyl Groups : These moieties in analogs like tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate enable hydrogen bonding with biological targets, enhancing inhibitory effects on proteases or kinases .

- Case Study : Substitution at the 2-position with a chloropyridine group (as in CAS 1421026-49-4) increases binding affinity to kinase domains due to π-π stacking interactions .

Q. What analytical methods resolve contradictions in spectral data for pyrrolidine derivatives?

Discrepancies in NMR or MS data can arise from residual solvents or tautomerism. Mitigation strategies include:

- Dynamic NMR Studies : To detect slow conformational exchanges (e.g., rotamers in Boc-protected compounds) .

- X-ray Crystallography : Definitive structural assignment, as applied to tert-butyl-pyrrolidine analogs with resolved stereocenters .

- Cross-Validation : Comparing HRMS and elemental analysis to confirm molecular formula .

Methodological Guidance

Q. How to design experiments for studying metabolic stability?

Q. What computational tools predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.